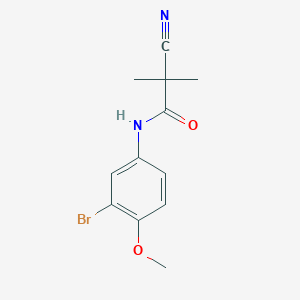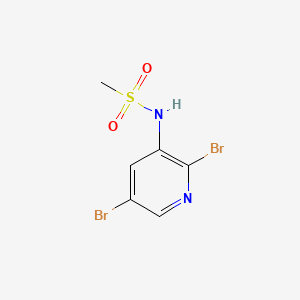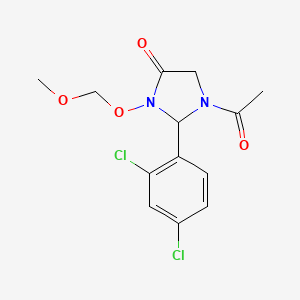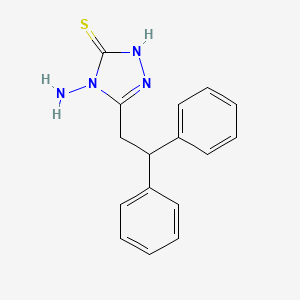
4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with various electrophiles. The reaction conditions often include refluxing in solvents like ethanol or methanol, with the presence of catalysts such as hydrochloric acid or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the amino group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated triazole derivatives.
科学的研究の応用
4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
作用機序
The mechanism of action of 4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-one: Similar structure but with a carbonyl group instead of a thione group.
4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-sulfide: Contains a sulfide group instead of a thione group.
Uniqueness
4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thione group, in particular, allows for unique interactions with biological targets and chemical reagents, distinguishing it from other similar compounds.
特性
分子式 |
C16H16N4S |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
4-amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H16N4S/c17-20-15(18-19-16(20)21)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,17H2,(H,19,21) |
InChIキー |
QUYSHKMQUWJIIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CC2=NNC(=S)N2N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
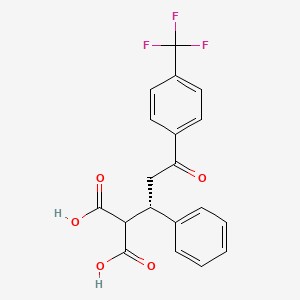
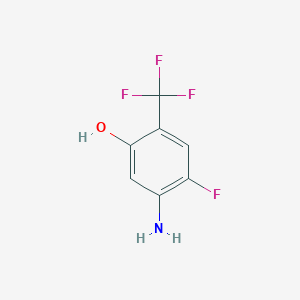
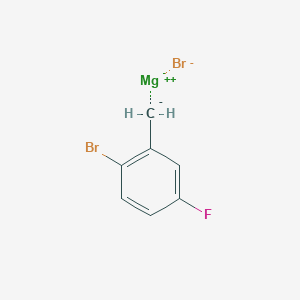
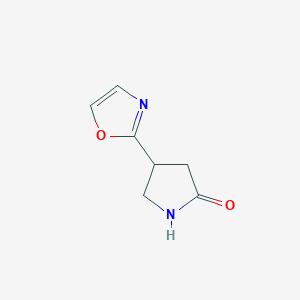

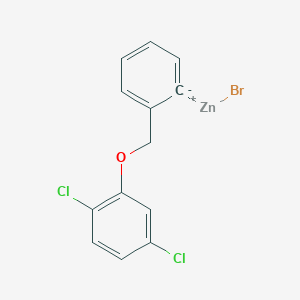
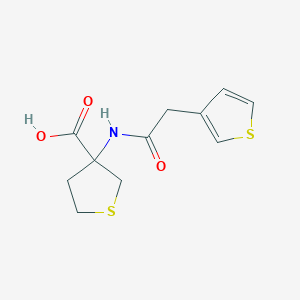
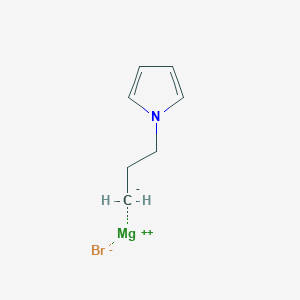
![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
